molecular formula C4H9IO B14616529 (2S)-4-Iodobutan-2-ol CAS No. 59780-24-4

(2S)-4-Iodobutan-2-ol

Cat. No.: B14616529
CAS No.: 59780-24-4
M. Wt: 200.02 g/mol
InChI Key: FRITUKTYDGNWAY-BYPYZUCNSA-N
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Description

(2S)-4-Iodobutan-2-ol is an organic compound with the molecular formula C4H9IO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-4-Iodobutan-2-ol can be synthesized through several methods. One common approach involves the iodination of butan-2-ol. The reaction typically uses iodine (I2) and a reducing agent such as phosphorus trichloride (PCl3) or red phosphorus in the presence of a solvent like acetic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Iodobutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The iodine atom can be reduced to form butan-2-ol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.

Major Products Formed

    Oxidation: Forms butan-2-one or butanoic acid.

    Reduction: Forms butan-2-ol.

    Substitution: Forms various substituted butanols depending on the nucleophile used.

Scientific Research Applications

(2S)-4-Iodobutan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-4-Iodobutan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2R)-4-Iodobutan-2-ol: The enantiomer of (2S)-4-Iodobutan-2-ol, with similar chemical properties but different biological activity.

    4-Bromobutan-2-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.

    4-Chlorobutan-2-ol: Similar structure but with a chlorine atom, also resulting in different reactivity.

Uniqueness

This compound is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This can lead to different reactivity patterns and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

59780-24-4

Molecular Formula

C4H9IO

Molecular Weight

200.02 g/mol

IUPAC Name

(2S)-4-iodobutan-2-ol

InChI

InChI=1S/C4H9IO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m0/s1

InChI Key

FRITUKTYDGNWAY-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](CCI)O

Canonical SMILES

CC(CCI)O

Origin of Product

United States

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